molecular formula C44H32N4O6S2 B611457 Amphinex CAS No. 501083-97-2

Amphinex

Cat. No. B611457
M. Wt: 776.88
InChI Key: MVBCOYVJSZKRIV-JAAFTSFNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TPCS2a, also know as, tetraphenyl chlorin disulfonate, is a meso-tetraphenylchlorin substituted by two adjacent sulfonated groups with potential photosensitizing activity. Upon administration, tetraphenyl chlorin disulfonate incorporates into the cellÂ’s endosome and lysosome membranes. Subsequently, cytotoxic agents are administered and accumulate in endosomal and lysosomal compartments;  upon local activation by light, tetraphenyl chlorin disulfonate produces reactive oxygen species (ROS), such as singlet oxygen, damaging endo/lysosomal membranes and accumulated cytotoxic agents are released into the tumor cell cytosol.

Scientific Research Applications

Photochemical Internalization (PCI)

Amphinex, used in the novel technology of Photochemical Internalization (PCI), aids the delivery of macromolecules into the cytoplasm. It acts as a photosensitizer in PCI processes, enhancing the effectiveness of certain chemotherapeutic agents like bleomycin in treating tumors, particularly head and neck tumors. This usage represents a significant advance in drug delivery systems, particularly in cancer therapy (Jerjes et al., 2010).

properties

CAS RN

501083-97-2

Product Name

Amphinex

Molecular Formula

C44H32N4O6S2

Molecular Weight

776.88

IUPAC Name

Benzenesulfonic acid, 4,4'-(7,8-dihydro-15,20-diphenyl-21H,23H-porphine-5,10-diyl)bis-

InChI

InChI=1S/C44H32N4O6S2/c49-55(50,51)31-15-11-29(12-16-31)43-37-23-21-35(46-37)41(27-7-3-1-4-8-27)33-19-20-34(45-33)42(28-9-5-2-6-10-28)36-22-24-38(47-36)44(40-26-25-39(43)48-40)30-13-17-32(18-14-30)56(52,53)54/h1-24,46-47H,25-26H2,(H,49,50,51)(H,52,53,54)/b41-33-,41-35-,42-34-,42-36-,43-37-,43-39-,44-38-,44-40-

InChI Key

MVBCOYVJSZKRIV-JAAFTSFNSA-N

SMILES

O=S(C1=CC=C(/C2=C3CCC(/C(C4=CC=C(S(=O)(O)=O)C=C4)=C5C=C/C(N/5)=C(C6=CC=CC=C6)/C(C=C/7)=NC7=C(C8=CC=CC=C8)/C9=CC=C2N9)=N\3)C=C1)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TPCS2a;  Tetraphenyl chlorin disulfonate;  Amphinex

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amphinex
Reactant of Route 2
Amphinex
Reactant of Route 3
Reactant of Route 3
Amphinex
Reactant of Route 4
Reactant of Route 4
Amphinex
Reactant of Route 5
Reactant of Route 5
Amphinex
Reactant of Route 6
Reactant of Route 6
Amphinex

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.